Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside
CAS No.:
Cat. No.: VC17231550
Molecular Formula: C29H32O7
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H32O7 |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | (4aR,6S,7S,8S,8aR)-6-methoxy-2-(4-methoxyphenyl)-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
| Standard InChI | InChI=1S/C29H32O7/c1-30-23-15-13-22(14-16-23)28-34-19-24-25(36-28)26(32-17-20-9-5-3-6-10-20)27(29(31-2)35-24)33-18-21-11-7-4-8-12-21/h3-16,24-29H,17-19H2,1-2H3/t24-,25-,26+,27+,28?,29+/m1/s1 |
| Standard InChI Key | DHAREFMCLBQPOA-CJQKIOCDSA-N |
| Isomeric SMILES | CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure centers on a α-D-mannopyranoside core, a six-membered pyranose ring with hydroxyl groups at positions 2, 3, 4, and 6. Protection strategies transform this reactive scaffold into a stable intermediate:
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Benzyl groups at C2 and C3: Introduced via nucleophilic substitution using benzyl bromide under basic conditions .
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4-Methoxybenzylidene acetal at C4 and C6: Formed through acid-catalyzed condensation with 4-methoxybenzaldehyde, creating a rigid bicyclic structure .
The stereochemistry is preserved through these modifications, as evidenced by the compound’s specific optical rotation and NMR data. The IUPAC name, (4aR,6S,7S,8S,8aR)-6-methoxy-2-(4-methoxyphenyl)-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1, dioxine, reflects its intricate ring system and substituent arrangement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₃₂O₇ |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | See above |
| CAS Registry Number | Not publicly disclosed |
| XLogP3-AA | Estimated 4.2 (calculated) |
Spectroscopic Identification
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¹H NMR: Key signals include aromatic protons (δ 7.2–7.6 ppm for benzyl groups), methoxy singlets (δ 3.3–3.8 ppm), and anomeric proton doublets (δ 5.1–5.3 ppm, J = 1.5–2.0 Hz) .
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¹³C NMR: Distinct peaks for acetal carbons (δ 100–110 ppm), benzyl ethers (δ 70–80 ppm), and the anomeric carbon (δ 95–100 ppm) .
Synthesis and Reaction Pathways
Stepwise Protection Strategy
Synthesis begins with methyl α-D-mannopyranoside, proceeding through sequential protection:
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Benzylation at C2/C3:
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4-Methoxybenzylidene Acetal Formation:
Table 2: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| C2/C3 Benzylation | BnBr, NaH, DMF, 0°C → rt | 88 |
| Acetal Formation | 4-MeOBzH, p-TsOH, CH₂Cl₂ | 78 |
Selective Deprotection and Functionalization
The protecting groups enable orthogonal reactivity:
Microwave-assisted reactions (e.g., 150°C for 8 min) enhance efficiency in downstream glycosylations, minimizing decomposition .
Applications in Glycochemistry
Oligosaccharide Assembly
The compound serves as a glycosyl donor or acceptor in glycosylation reactions. For example:
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α-(1→2)-Linked Mannooligosaccharides: Activated with BSP/Tf₂O, coupled to acceptors like 6-O-TBDPS-glucopyranosides .
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Glycoconjugate Synthesis: Used to install mannose residues on aglycones for vaccine development.
Enzyme Inhibition Studies
Protected mannose derivatives are probes for glycosidase binding pockets. The 4-methoxybenzylidene group mimics transition states in enzymatic hydrolysis .
Recent Advancements and Research Trends
Microwave-Enhanced Reactions
Recent protocols employ microwave irradiation to accelerate decarboxylative eliminations (e.g., DMFDNA-mediated reactions at 150°C), reducing reaction times from hours to minutes .
Sustainable Catalysis
Emerging methods use recyclable catalysts (e.g., immobilized TEMPO) for oxidations, aligning with green chemistry principles .
Challenges and Future Directions
Scalability Issues
Large-scale benzylidene acetal formation faces equilibrium limitations, necessitating excess 4-methoxybenzaldehyde . Flow chemistry approaches are under investigation to improve efficiency.
Expanding Stereochemical Diversity
Current work focuses on modifying protection patterns to access β-mannosides, historically challenging due to stereoelectronic effects .
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